
Silane, dimethyl-phenyl-(tert-butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl-phenyl-(tert-butyl)-, also known as tert-butyldimethylphenylsilane, is an organosilicon compound with the molecular formula C12H20Si. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenyl group. It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, dimethyl-phenyl-(tert-butyl)- can be achieved through several methods. One common approach involves the reaction of tert-butylchlorodimethylsilane with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
(CH3)3CSiCl(CH3)2+PhMgBr→(CH3)3CSi(CH3)2Ph+MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of silane, dimethyl-phenyl-(tert-butyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl-phenyl-(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silanes.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl-substituted derivatives.
Applications De Recherche Scientifique
Silane, dimethyl-phenyl-(tert-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of silane, dimethyl-phenyl-(tert-butyl)- involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved in these reactions are primarily determined by the specific functional groups present in the reacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, dimethyl-(tert-butyl)-: Lacks the phenyl group, resulting in different reactivity and applications.
Silane, dimethyl-phenyl-(tert-butyl)-: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, dimethyl-phenyl-(tert-butyl)- is unique due to the presence of both a tert-butyl group and a phenyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability under various reaction conditions. These characteristics make it a valuable reagent in organic synthesis and other scientific applications.
Propriétés
Numéro CAS |
90467-12-2 |
|---|---|
Formule moléculaire |
C12H20Si |
Poids moléculaire |
192.37 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H20Si/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clé InChI |
LHBSHRHABGHGRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


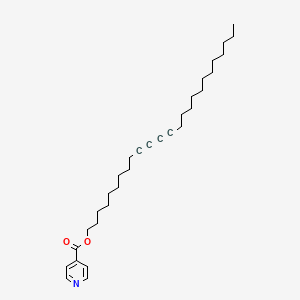
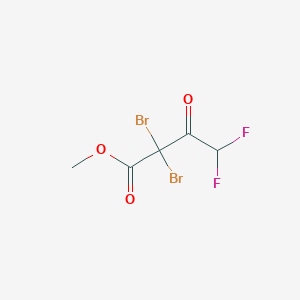
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
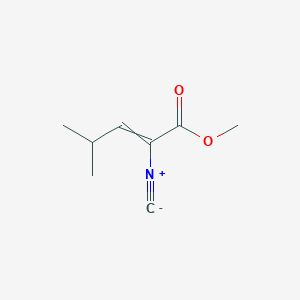
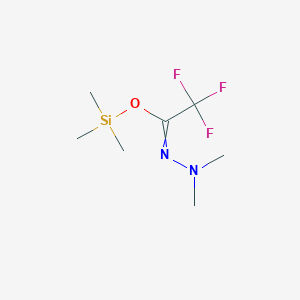
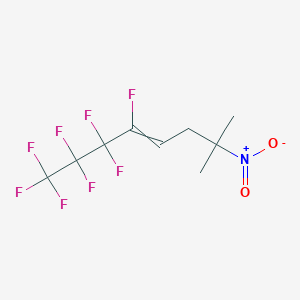
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)

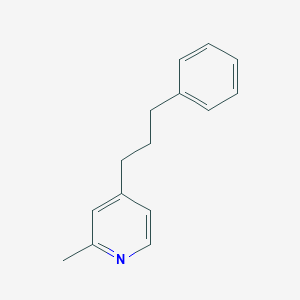
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)

![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
